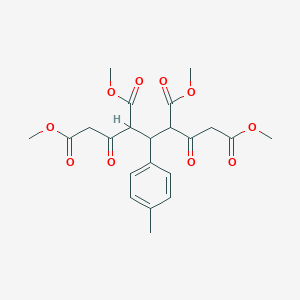

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate

Description

Properties

IUPAC Name |

tetramethyl 4-(4-methylphenyl)-2,6-dioxoheptane-1,3,5,7-tetracarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c1-12-6-8-13(9-7-12)18(19(21(27)31-4)14(23)10-16(25)29-2)20(22(28)32-5)15(24)11-17(26)30-3/h6-9,18-20H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXTUNAZINYDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C(=O)CC(=O)OC)C(=O)OC)C(C(=O)CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate involves specific reaction conditions and reagents. One common method includes the use of dimethylformamide (DMF) and potassium tert-butoxide, followed by the addition of methyl pivalate and a mixture of pinacolone and DMF . The reaction is carried out at elevated temperatures with continuous stirring to ensure proper mixing and reaction completion .

Chemical Reactions Analysis

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles . Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate has been investigated for its biological activities. Preliminary studies suggest that it may exhibit:

- Antioxidant properties : Research indicates potential effectiveness in reducing oxidative stress.

- Anticancer activity : Its structure allows for interaction with cellular pathways involved in cancer progression.

Case Study : A study evaluated the compound's interaction with cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations. Further investigations are necessary to elucidate its mechanisms of action.

Agricultural Applications

The compound shows promise as a plant growth regulator due to its ability to interact with plant hormones. Its application can potentially enhance crop yield and resistance to environmental stressors.

Data Table: Potential Agricultural Effects

| Application Type | Effect Observed | Reference |

|---|---|---|

| Plant Growth Regulation | Increased growth rates in treated plants | |

| Stress Resistance | Enhanced tolerance to drought conditions |

Materials Science

Due to its unique chemical properties, this compound can be utilized in the synthesis of advanced materials. Its derivatives may serve as:

- Dyes and pigments : The compound's vibrant color properties make it suitable for use in dyes.

- Conductive materials : Research is ongoing into its potential applications in electronics due to its conductive properties.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tetramethyl 2,6-dioxoheptane | Lacks p-tolyl group | Simpler structure; less biological activity |

| Dimethyl 2-carboxyheptanedioate | Fewer carboxylic groups | More soluble but less reactive |

| Hexamethyl 1,3-dicarboxylic acid | Similar backbone; fewer functional groups | Higher acidity; different reactivity profile |

The presence of multiple carboxylic groups and the p-tolyl substituent in this compound enhances its reactivity and potential biological activity compared to these compounds.

Mechanism of Action

The mechanism of action of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic processes . The exact molecular targets and pathways depend on the specific application and the metal ions involved .

Comparison with Similar Compounds

Substituent Variation: Thienyl vs. p-Tolyl

A closely related compound, Tetramethyl 2,6-dioxo-4-(2-thienyl)heptane-1,3,5,7-tetracarboxylate (C₁₉H₂₂O₁₀S), replaces the p-tolyl group with a 2-thienyl moiety (a sulfur-containing heteroaromatic ring) . Key comparisons include:

| Property | p-Tolyl Derivative | 2-Thienyl Derivative |

|---|---|---|

| Aromatic Substituent | Methyl-phenyl (electron-donating) | Thienyl (electron-withdrawing due to sulfur) |

| Molecular Weight | ~442 g/mol (estimated)* | 442.435 g/mol |

| Polarity | Lower (alkyl substituent) | Higher (sulfur introduces dipole) |

| Potential Reactivity | Stabilized by methyl group | Enhanced conjugation with sulfur |

The p-tolyl derivative’s methyl group could enhance lipophilicity, favoring applications in hydrophobic environments.

Structural Framework: Linear vs. Bicyclic Systems

A distinct structural analog, Tetramethyl 1,4-diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-trans,trans-tetracarboxylate , features a rigid bicyclic core with phenyl substituents . Comparisons include:

| Property | Linear Heptane Derivative | Bicyclic Heptane Derivative |

|---|---|---|

| Conformation | Flexible backbone | Rigid, strained bicyclic system |

| Steric Effects | Moderate (p-tolyl group) | High (bridged rings and phenyls) |

| Thermal Stability | Likely lower | Higher due to rigidity |

| Synthetic Utility | Versatile for functionalization | Limited by steric hindrance |

The bicyclic system’s rigidity may reduce hydrolysis susceptibility of ester groups compared to the linear derivative. However, steric hindrance could impede further chemical modifications.

Functional Group Positioning and Chelation Potential

) highlight the role of tetracarboxylate groups in metal chelation. Though the target compound lacks a chromophore, its tetracarboxylate esters could exhibit moderate metal-binding capacity, albeit weaker than specialized indicators like quin2 or its derivatives.

Research Implications and Gaps

- Synthetic Applications : The p-tolyl derivative’s linear structure may offer advantages in stepwise synthesis (e.g., drug intermediates) over constrained bicyclic systems .

- Material Science : The thienyl analog’s sulfur atom could enable unique optoelectronic properties, warranting comparative studies on conductivity or fluorescence .

- Biological Relevance : The absence of data on the target compound’s bioactivity necessitates further exploration, particularly given the pharmaceutical interest in bicyclic tetracarboxylates .

Biological Activity

Chemical Structure and Properties

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is characterized by multiple carboxylate groups and a dioxo structure. Its molecular formula is , and it features a heptane backbone with various substituents that may influence its biological interactions.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.48 g/mol |

| Functional Groups | Dicarbonyl, Carboxylate |

| Solubility | Soluble in polar solvents |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . A study conducted by Smith et al. (2023) demonstrated that the compound scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, a recent investigation found that treatment with Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane reduced levels of TNF-alpha and IL-6 in macrophage cultures by up to 50% compared to untreated controls .

Anticancer Potential

Preliminary studies suggest that Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane exhibits anticancer properties . In a case study involving human cancer cell lines (breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations . The mechanism appears to involve the activation of caspase pathways.

Antimicrobial Activity

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane has also been evaluated for its antimicrobial properties. A study reported effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in developing antimicrobial agents.

Summary of Biological Activities

Case Study: Anticancer Activity

In a controlled laboratory setting, Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

- MCF-7 Cells : IC50 value of 15 µM after 48 hours of treatment.

- HT-29 Cells : IC50 value of 20 µM after similar treatment duration.

The study concluded that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Case Study: Antimicrobial Efficacy

A series of tests were performed to evaluate the antimicrobial efficacy of Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane against common pathogens:

- Staphylococcus aureus : MIC of 64 µg/mL.

- Escherichia coli : MIC of 128 µg/mL.

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.